molecular formula C20H22FN3O4 B11104334 N-(4-Fluorophenyl)-3-[(veratrylcarbonyl)hydrazono]butyramide

N-(4-Fluorophenyl)-3-[(veratrylcarbonyl)hydrazono]butyramide

Cat. No.: B11104334
M. Wt: 387.4 g/mol
InChI Key: JGCBVLLUWSZFMD-YDZHTSKRSA-N
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Description

3-{(E)-2-[2-(3,4-DIMETHOXYPHENYL)ACETYL]HYDRAZONO}-N-(4-FLUOROPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a hydrazone linkage, a dimethoxyphenyl group, and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(E)-2-[2-(3,4-DIMETHOXYPHENYL)ACETYL]HYDRAZONO}-N-(4-FLUOROPHENYL)BUTANAMIDE typically involves the following steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 3,4-dimethoxyphenylacetic acid with hydrazine hydrate to form the corresponding hydrazone.

    Acylation: The hydrazone is then acylated with 4-fluorobutyryl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

3-{(E)-2-[2-(3,4-DIMETHOXYPHENYL)ACETYL]HYDRAZONO}-N-(4-FLUOROPHENYL)BUTANAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

    Biological Studies: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-{(E)-2-[2-(3,4-DIMETHOXYPHENYL)ACETYL]HYDRAZONO}-N-(4-FLUOROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs), thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    3-{(E)-2-[2-(3,4-DIMETHOXYPHENYL)ACETYL]HYDRAZONO}-N-(4-CHLOROPHENYL)BUTANAMIDE: Similar structure but with a chlorine atom instead of fluorine.

    3-{(E)-2-[2-(3,4-DIMETHOXYPHENYL)ACETYL]HYDRAZONO}-N-(4-BROMOPHENYL)BUTANAMIDE: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 3-{(E)-2-[2-(3,4-DIMETHOXYPHENYL)ACETYL]HYDRAZONO}-N-(4-FLUOROPHENYL)BUTANAMIDE may confer unique properties such as increased lipophilicity and metabolic stability compared to its chloro- and bromo- analogs.

Properties

Molecular Formula

C20H22FN3O4

Molecular Weight

387.4 g/mol

IUPAC Name

(3E)-3-[[2-(3,4-dimethoxyphenyl)acetyl]hydrazinylidene]-N-(4-fluorophenyl)butanamide

InChI

InChI=1S/C20H22FN3O4/c1-13(10-19(25)22-16-7-5-15(21)6-8-16)23-24-20(26)12-14-4-9-17(27-2)18(11-14)28-3/h4-9,11H,10,12H2,1-3H3,(H,22,25)(H,24,26)/b23-13+

InChI Key

JGCBVLLUWSZFMD-YDZHTSKRSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC(=C(C=C1)OC)OC)/CC(=O)NC2=CC=C(C=C2)F

Canonical SMILES

CC(=NNC(=O)CC1=CC(=C(C=C1)OC)OC)CC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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